2,2-Dipropylhexanoic acid
Description
2,2-Dipropylhexanoic acid is a chemical compound that falls under the category of impurity standards . It contains a total of 37 bonds, including 13 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its chemical formula C12H24O2 . It contains 37 bonds in total, including 13 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, and 1 hydroxyl group .
Physical and Chemical Properties Analysis
This compound has several physical and chemical properties. It has a molecular weight of 200.32 g/mol . Its physical properties can include aspects like density, color, hardness, melting and boiling points, and electrical conductivity . Its chemical properties can include aspects like flammability, toxicity, acidity, reactivity, and heat of combustion .
Properties
IUPAC Name |
2,2-dipropylhexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-4-7-10-12(8-5-2,9-6-3)11(13)14/h4-10H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIVCWCQQRNOQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC)(CCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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